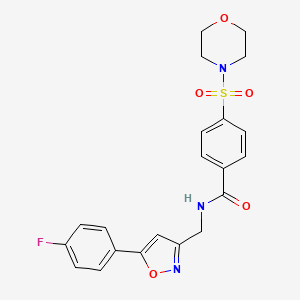

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Beschreibung

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a 5-(4-fluorophenyl)isoxazole moiety linked via a methylene bridge. This structure combines three pharmacologically relevant motifs:

- Isoxazole ring: Known for metabolic stability and bioactivity modulation .

- Morpholinosulfonyl group: Enhances solubility and target interactions through hydrogen bonding .

- 4-Fluorophenyl group: Improves lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCQEFISJDWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H17FN2O4

- Molecular Weight : 356.3 g/mol

- CAS Number : 953180-85-3

This compound features an isoxazole ring, a morpholine sulfonamide group, and a benzamide moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including inhibition of specific enzymes and modulation of signaling pathways. For instance, the isoxazole ring is known to interact with various biological targets, potentially influencing cholinesterase activity and other enzymatic pathways.

2. Cholinesterase Inhibition

A study focused on derivatives of isoxazole highlighted their potential as cholinesterase inhibitors. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis. The most active derivatives demonstrated IC50 values comparable to established inhibitors like tacrine . This suggests that this compound may also exhibit similar inhibitory properties.

3. Anticancer Activity

Another area of investigation is the compound's anticancer potential. Isoxazole-containing compounds have been reported to inhibit cancer cell proliferation. For example, studies on related compounds showed significant inhibition of cell colony formation in prostate cancer cell lines at micromolar concentrations, indicating a dose-dependent effect on cancer cell viability .

Table 1: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The evaluation of its biological activity often employs in vitro assays to assess potency against specific targets such as cholinesterases or cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacokinetic Insights

- Isoxazole vs. Triazole/Thiazole : The isoxazole ring in the target compound offers greater oxidative stability compared to triazoles, which are prone to metabolic degradation . Thiazole-containing analogs (e.g., from ) exhibit stronger π-π interactions but lower solubility.

- Morpholinosulfonyl Group: This group enhances aqueous solubility (logP ~2.1 estimated) compared to methoxy or nitro substituents in analogs .

- Fluorophenyl Substitution: The 4-fluorophenyl group increases logD by ~0.5 units relative to non-fluorinated analogs, improving blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.